molecular formula C10H11BrClNO B14069713 1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one

1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14069713
M. Wt: 276.56 g/mol
InChI Key: KJWXHDJCAASITN-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives like azides or thiocyanates.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one: Another similar compound with a chlorine atom in place of bromine.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-5-(chloromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H11BrClNO/c11-4-3-10(14)8-5-7(6-12)1-2-9(8)13/h1-2,5H,3-4,6,13H2

InChI Key

KJWXHDJCAASITN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)C(=O)CCBr)N

Origin of Product

United States

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